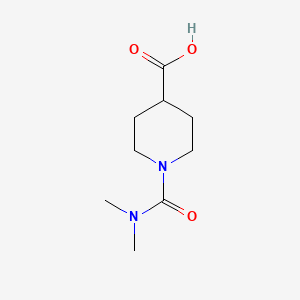

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

Description

The exact mass of the compound 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-7(4-6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBOXGMTKVHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408089 | |

| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333985-79-8 | |

| Record name | 1-[(Dimethylamino)carbonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333985-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid basic properties

An In-depth Technical Guide to the Physicochemical and Basic Properties of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide focuses on a specific derivative, 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid , a molecule that combines the rigid piperidine core with two key functional groups: a carboxylic acid at the 4-position and a dimethylcarbamoyl group on the ring nitrogen.

Understanding the acid-base properties of such a molecule is fundamental for drug development. These properties govern critical parameters including aqueous solubility, membrane permeability, formulation strategy, and the nature of interactions with biological targets. This document provides a comprehensive analysis of the structural features of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, delves into the theoretical basis of its basicity, presents a robust experimental protocol for pKa determination, and discusses the implications of these properties for its application in research and drug discovery.

Part 1: Structural and Physicochemical Analysis

A molecule's functionality is dictated by its structure. In this case, the interplay between the piperidine ring, the N,N-dimethylcarbamoyl group, and the carboxylic acid creates a unique physicochemical profile.

Functional Group Analysis and the Misconception of Basicity

At first glance, the piperidine nitrogen suggests basicity. Piperidine itself is a strong base, with the pKa of its conjugate acid being approximately 11.2.[3] However, the substitution on this nitrogen fundamentally alters its electronic character.

-

The N,N-Dimethylcarbamoyl Group: The attachment of the dimethylcarbamoyl group transforms the piperidine nitrogen from a secondary amine into a tertiary amide (specifically, a urea derivative).

-

Resonance Delocalization: The lone pair of electrons on the piperidine nitrogen is not localized and available for protonation. Instead, it is delocalized through resonance with the adjacent carbonyl group of the carbamoyl moiety.[4][5] This delocalization significantly reduces the electron density on the nitrogen, thereby drastically decreasing its basicity. Amides are exceptionally weak bases, with the protonation of simple amides occurring on the carbonyl oxygen and having a pKaH (pKa of the conjugate acid) typically below 0.[5]

Therefore, the piperidine nitrogen in this molecule is considered non-basic under physiologically relevant conditions.

-

The Carboxylic Acid Group: This is the primary ionizable group in the molecule. As a substituent on a saturated carbocyclic ring, its acidity is comparable to other aliphatic carboxylic acids. Its pKa is predicted to be in the range of 4.5 to 5.0.[6]

Amphoteric Nature and Zwitterionic State

The presence of both an acidic group (carboxylic acid) and a non-basic amide nitrogen means the molecule is amphoteric. At neutral pH (~7.4), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), while the amide nitrogen will remain unprotonated. This means the molecule will predominantly exist in an anionic state in physiological environments, not as a neutral or zwitterionic species.

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical properties based on the structural analysis.

| Property | Predicted Value/State | Rationale |

| Molecular Weight | 194.24 g/mol | Calculated from the chemical formula C₉H₁₆N₂O₃. |

| pKa (Acidic) | ~4.5 - 5.0 | Typical range for an aliphatic carboxylic acid.[6] |

| pKa (Basic) | < 0 | The piperidine nitrogen is part of an amide; its lone pair is delocalized by resonance, effectively nullifying its basicity.[4][5] |

| Dominant form at pH 7.4 | Anionic (deprotonated carboxylate) | The carboxylic acid group will be deprotonated, while the amide nitrogen remains neutral. |

| Aqueous Solubility | Moderate to High | The presence of the polar carbamoyl group and the ionizable carboxylic acid enhances water solubility. |

Part 2: Experimental Determination of Acidity (pKa)

While predictions provide a strong theoretical foundation, experimental verification is the gold standard in chemical research. The pKa of the carboxylic acid function is the most relevant acid-base parameter for this molecule and can be accurately determined using potentiometric titration.

Principle of Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution as a standardized titrant is added incrementally. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at which the acidic functional group is exactly half-neutralized (i.e., [Acid] = [Conjugate Base]). This point corresponds to the midpoint of the steepest portion of the titration curve.[7][8]

Detailed Protocol: pKa Determination by Potentiometric Titration

This protocol is designed as a self-validating system, including steps for instrument calibration and system suitability to ensure data integrity.

1. Materials and Reagents:

-

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

Deionized water (≥18 MΩ·cm)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)

2. Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Stir plate and magnetic stir bar

-

Analytical balance

3. Experimental Workflow:

4. Step-by-Step Procedure:

-

Step 1: Instrument Calibration: Calibrate the pH meter using at least three certified buffer standards (e.g., 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C). The slope should be within 95-105% of the theoretical value.

-

Step 2: Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid and dissolve it in 50 mL of deionized water. Add KCl to achieve a final ionic strength of 0.1 M. This is crucial as it minimizes changes in activity coefficients during the titration.[8]

-

Step 3: Titration: Place the solution on a stir plate and immerse the pH electrode. Begin stirring gently. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Step 4: Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.

-

The half-equivalence point is Vₑ / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

-

Step 5: Validation: Repeat the titration at least twice more (n=3). The resulting pKa values should be within an acceptable range (e.g., ± 0.05 units) to ensure reproducibility.

Part 3: Synthesis Outline and Implications in Drug Development

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the direct N-acylation of the commercially available piperidine-4-carboxylic acid (isonipecotic acid).[9]

This one-step reaction is advantageous due to its simplicity and the use of readily available starting materials. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.

Implications for Research and Drug Development

-

Solubility and Formulation: The presence of the ionizable carboxylic acid allows for the formation of highly water-soluble salts (e.g., sodium or potassium salts) by treatment with a base. This is a common strategy in drug formulation to improve the dissolution rate and bioavailability of acidic compounds.

-

Biological Interactions: The molecule presents several key features for interacting with biological targets. The carboxylate group is a strong hydrogen bond acceptor and can engage in ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a protein binding site. The carbamoyl group is also a potent hydrogen bond acceptor, while the N-methyl groups can participate in hydrophobic interactions.

-

Structural Role: In drug design, converting a basic amine (like piperidine) to a neutral amide is a deliberate strategy. It can be used to:

-

Eliminate unwanted interactions with targets that have an affinity for basic centers (e.g., hERG channel).

-

Improve cell membrane permeability by removing a formal positive charge at physiological pH.

-

Enhance metabolic stability by blocking N-dealkylation pathways.

-

Conclusion

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is an amphoteric molecule whose acid-base character is dominated by its carboxylic acid functional group. The common assumption of basicity associated with the piperidine ring is incorrect in this context, as the electronic-withdrawing nature of the N-carbamoyl group renders the nitrogen non-basic. This fundamental understanding, verifiable through straightforward experimental protocols like potentiometric titration, is essential for any researcher or drug development professional working with this or structurally related compounds. Its properties make it a versatile scaffold, offering opportunities for salt formation to enhance solubility and presenting multiple points for hydrogen bonding and ionic interactions within a biological target.

References

-

Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]

-

Semantic Scholar. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]

-

Zafar, S., Akhtar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]

-

Melnykov, K. P., et al. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

Chemistry Stack Exchange. (2016). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?[Link]

-

National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]

-

Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2018). Basicity of nitrogen heterocyclic compounds. [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Isonipecotic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid (CAS 333985-79-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a derivative of piperidine-4-carboxylic acid (isonipecotic acid). While specific experimental data on this particular compound is limited in publicly accessible literature, this guide will establish its scientific context based on the well-documented chemistry and pharmacology of the piperidine scaffold. We will present a plausible synthetic pathway, detail established analytical methodologies for characterization, and explore its potential pharmacological relevance by drawing parallels with structurally analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid for potential therapeutic applications.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone structural motif in modern drug discovery, present in a multitude of approved pharmaceutical agents.[1][2][3] This six-membered nitrogen-containing heterocycle offers a versatile and conformationally restricted scaffold that medicinal chemists can strategically functionalize to modulate a compound's physicochemical properties, receptor binding affinity, and pharmacokinetic profile.[1] The substitution at the nitrogen atom (N-substitution) is a particularly powerful strategy to fine-tune the biological activity of piperidine-containing molecules.

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid belongs to the class of N-substituted piperidine-4-carboxylic acid derivatives. Its parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally constrained analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is known to be a partial agonist of the GABA-A receptor.[4] The introduction of a dimethylcarbamoyl group at the nitrogen atom of the piperidine ring in 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is anticipated to significantly alter its biological properties compared to the parent isonipecotic acid. The carbamoyl moiety can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an intriguing candidate for investigation in various therapeutic areas.

Physicochemical Properties

| Property | Predicted Value/Information |

| CAS Number | 333985-79-8 |

| Molecular Formula | C9H16N2O3 |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have some solubility in water and polar organic solvents |

Synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

A plausible and efficient synthetic route to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid involves the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with dimethylcarbamoyl chloride. This reaction is a standard method for the formation of N-carbamoylpiperidines.[5][6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a single-step reaction, although in practice, optimization of reaction conditions would be necessary.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid (CAS No. 19036-72-1). The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous pharmaceutical agents.[1][2] This document details the molecular structure, conformational analysis, and spectroscopic characterization of the title compound. Furthermore, it outlines a robust, field-proven synthetic methodology, discusses its applications as a versatile synthetic intermediate in drug discovery, and provides essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction and Background

The piperidine ring is a saturated six-membered heterocycle that is a key structural motif in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an ideal scaffold for optimizing drug-receptor interactions. Modifications at the 1-position (the nitrogen atom) and the 4-position of the piperidine ring are common strategies in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3]

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a bifunctional molecule that combines the rigid piperidine core with two key functional groups: a stable, tertiary dimethylcarbamoyl group at the N1 position and a carboxylic acid at the C4 position. This unique arrangement offers synthetic chemists a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics for neurological disorders, analgesics, and anti-inflammatory agents.[1][4]

Physicochemical Properties & Structural Identifiers

A summary of the key properties and identifiers for 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is provided below.

| Property | Value |

| IUPAC Name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid |

| Synonyms | N,N-Dimethyl-4-carboxypiperidine-1-carboxamide |

| CAS Number | 19036-72-1 |

| Molecular Formula | C9H16N2O3 |

| Molecular Weight | 200.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Canonical SMILES | CN(C)C(=O)N1CCC(CC1)C(=O)O |

| InChIKey | UMBVDUVLFINACC-UHFFFAOYSA-N |

Molecular Structure and Spectroscopic Analysis

The structural integrity of a synthetic intermediate is paramount for its successful application. This section details the structural elucidation of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid through standard analytical techniques.

Two-Dimensional Structure and Atom Numbering

The 2D structure with standardized atom numbering is presented below. The core consists of a piperidine ring functionalized at the N1 and C4 positions.

Caption: 2D Molecular Structure with Atom Numbering.

Conformational Analysis

Like most substituted piperidines, the six-membered ring of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid adopts a stable chair conformation to minimize steric strain. In this conformation, the substituents at the C4 and N1 positions can exist in either axial or equatorial orientations. Energetically, the bulky carboxylic acid group at C4 strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The dimethylcarbamoyl group at N1 is planar due to amide resonance and its rotational orientation is a key conformational feature.

Spectroscopic Data Interpretation

Spectroscopic analysis provides empirical confirmation of the compound's structure. While specific spectra for this exact compound are not widely published, the expected signals based on analogous structures are described below.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different protons.

-

Piperidine Ring Protons (C2, C3, C5, C6): These protons would appear as complex multiplets in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen (C2-H, C6-H) would be further downfield than those at C3 and C5.[5]

-

Methine Proton (C4-H): A multiplet, likely a tt (triplet of triplets), would be observed around 2.4-2.6 ppm, coupled to the adjacent axial and equatorial protons.[5]

-

Dimethylcarbamoyl Protons (-N(CH₃)₂): A sharp singlet integrating to 6 protons would be expected around 2.8-3.0 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two signals would be present in the downfield region: one for the carboxylic acid (~175-180 ppm) and one for the carbamoyl group (~155-160 ppm).

-

Piperidine Ring Carbons: Signals for the piperidine carbons would appear in the aliphatic region (~25-50 ppm).

-

Dimethylamino Carbons: A signal around 36 ppm would correspond to the two equivalent methyl carbons of the dimethylcarbamoyl group.[6]

-

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretch from the carboxylic acid would be centered around 3000 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid would appear around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the tertiary amide (carbamoyl group) would be observed around 1630-1650 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 201.12.

-

In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 199.11.

-

Synthesis and Experimental Protocol

The synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is reliably achieved from piperidine-4-carboxylic acid (isonipecotic acid). The procedure involves the acylation of the secondary amine of the piperidine ring.

Synthetic Workflow

The overall workflow is a straightforward, high-yielding, one-step process.

Caption: Synthetic Workflow from Isonipecotic Acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high purity.

-

Materials and Reagents:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)[7]

-

Dimethylcarbamoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

-

-

Step-by-Step Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5°C using an ice-water bath.

-

Causality Check: Using a slight excess of base ensures that both the carboxylic acid and the secondary amine are deprotonated, making the amine nitrogen a more potent nucleophile for the subsequent acylation.

-

Acylation: Add dimethylcarbamoyl chloride (1.05 eq) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Once the reaction is complete, cool the mixture again to 0-5°C and slowly acidify by adding concentrated HCl dropwise until the pH of the solution is between 2 and 3. A white precipitate will form.

-

Causality Check: Acidification protonates the carboxylate, rendering the final product neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

-

Isolation: Stir the resulting slurry in the ice bath for 30 minutes, then collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture to yield the title compound as a fine white crystalline solid.

-

Drying & Characterization: Dry the purified product under vacuum at 40-50°C. Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

-

Applications in Drug Discovery

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is not typically a final drug product but rather a crucial intermediate or building block. Its bifunctional nature allows for its incorporation into larger, more complex molecules. The carboxylic acid can be converted into amides, esters, or other functional groups, while the dimethylcarbamoyl group provides a stable, polar N-substituent that can influence solubility and metabolic stability.

Derivatives of piperidine-4-carboxylic acid are widely used as monoamine neurotransmitter re-uptake inhibitors, which are important in treating CNS disorders like depression.[4] The specific structure of this compound makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening in various therapeutic areas, including neuroscience and oncology.[3][8]

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Hazards: The compound may cause skin, eye, and respiratory tract irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a synthetically versatile and valuable building block for drug discovery and development. Its well-defined molecular structure, dominated by a stable chair conformation, and its dual functional handles provide a reliable platform for constructing complex molecular architectures. The robust and scalable synthesis outlined in this guide ensures its accessibility for research and development, solidifying its role as a key intermediate in the ongoing quest for novel therapeutics.

References

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgLh7t6-oBBW9jsTOpSL9muGJw4RqZIgZnv0lMPOqC9VSt0v-BEOFM2c2KJOYwTzD53OxPTSfVMQutpECqJpiSQa64waD6eoxw4vmwQFx9bFm5o38r_wD92n1dEOUd8yDPG6r4K_W4qxoog0uVJJQDKuDVm4LKZzhngV5gvGIrFo167FJdHzyjW_0KpZLT6-1eG1mQOrSqbiG-9gVCGzt7z_UUMOv9qKbYdYEnMWTf8s6yVYXTpcTbkFtu3-T6CXZL]

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnrFRDZP-KQ8o7QqlCZtNkwJccwyMs7m80oECWWXmNhODJ2HUvbArpptfcihmaouLmHwAsOnaL91SP2M_8j-SAvf6u4wIoLEpezJESjHqgXyIsYlHV7kZwOY6dSiUCLyg9GE2LaIgHMdc2ONvLuONml2Lsf50igOz2-RG4Eyga8xCytpmVbd7An8WumltL3CocOYrWWdDMQkC-0W8AaHblfoVLlHzw6baETIgwsFAFtX0llXBqdeVinVvlY_7h2Q6ZRj53Q91vlsItoZrnS_TI]

- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. (n.d.). Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhwfKmN0K0tGT7RvT7vWi75SO-p-iucUyDzrE8cKjM4FuUC01VwSN4uzKhqFKESiIfvOHVFl3clym9VWe6yhnXX8GYT1EMVQSgfeohaWixHv76a9Sj5CH3hauz1mLz2iISPQ==]

- N-BOC-piperidine-4-carboxylic acid Formula. (n.d.). ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPrGVctPjVUMgUdKi2GiTeldKJnyoWzvF_LB6zG3qxsMQQ1FziAFB4Xd-3tbDuDX9J0FuwR_aNMAN037kX75jfMzQaWxjmz4kO6b0rM7eL_ULqHZmHU9V7yuwpENUVOUjyFdLTK73Xbbt0JAHpCGoF5VwDJ_yH4M3kKwoBuvp6QWs4UBBUgMTBjLb-gr7a9xN8yhGRBg==]

- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. (2011). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHnNhy7wzARyh2yqy1VY3AQN-GIwh2OWf0MbDNV_LYanMh4x2INkvjL1Cpn2kilyxkmVPxdXzguPSAfNXyIg3zuXocast03T3ye_ws_O3W_CwgOBDWTQhiADkI5kqEUDJD_4vUB2ryf7bmmd0ITQ==]

- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXh6o2ccWkRT3zLkedfcF-ZswiJvoz1OnvS9DwaapsCcXUH-SDJNORpIqbmnuURKdmSkOtCRpO_baO9gLZxQQDB3UX9tMXB1mp1aBUjRsczBKkqzTQo6E66zuO3zF-Ms5Z5IBykmtzG-xBGvIO8VhvE8_gngQ78eeNTlBaTtLA7gJ0NzwGAF4YRYYYFKWeqbxwNjebP4Rwyg4FAp2oqdbB9XdSwhWSg98DthkaeoIv]

- An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnw2dW8GLz5-3rnUwv5BHN9d5nDEZ-aGJRE2GEwsPb4MBb8QUXAGfzSO2RjmpkrtKnrxCv7WxUB6N-5ZdBK5sTioC5srPByC8fKHsfvr-6PYkGXUYHl1xj_rWwO6UY5VvNek2AVHCLDkpkWYHaCu2Wl2c-l3LhtkcLbwhuL6XoxSKowlxOF3M2rdPxp_9qzhfEaAbDx951PgPyvAtCjPT1KwxIcGbA05uVk6Yn-QSTr4lbZ40f9Yff7lvWsOIrOvSreBU38zNj3Xi08ZZXfXmttCCNFypvjwH1uVcaecdg]

- 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfIKdif0Ppk0FObCufeS-o3kJ0HcFY8kAaAzbyVggh3um3QnJbs7wIo-hJRJFNiTtYUKyMUUqmIfgOMqYpgGjP6_M4Bymc_hJ8mCP7SFhPvd6bOBOS0-IyUjfOkkXSGPepou6b0oEtdUc8xRmnPFfWCIIK3x1Fh1SlJWndZFC20HY2kcG4TJPjexUxQCYXNUY_-87AqsdB]

- Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester. (n.d.). PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUIsKvpEClmkuaSL2o8odDyHi14UNO3wdnwfHO2yXiV_yCYCyGOF1yUrnGZFicUKJLpI0MJCn3vXzZNdPC0valP3ZT71rI2xsFv6ziSMjirfsShxsxs816PCm2tkHooAWjSOA7H3U6CHMUfabsVlg7_1Ho2w70oG5UA05ucg47l6M=]

- N-BOC-piperidine-4-carboxylic acid synthesis. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV4yFiOmh-M3faa4Bv0QgSnnKeaO8AOx9YJfPZY77CBl30sQpdaPFQSCmvmHkmCFiaKwI4UnnoqXJFv351iOFuW1ASx0t70X43Gf-2c2WnPOGpUyXCWFtpz4snR7Cegkb_RTZhxy7BOJmZECzgqKaPtDg9K8gk92cMZ_JLYL2Im9IPpWZKz1M=]

- Scheme 1: Synthesis of Isonipecotic acid methyl ester. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnL8_O1K_7qFpn7_O0tyxTvLqqvSPMzBADgS1oyR1ciXFQAIlAE9lyFZHdWKEIzyTFAcFC1WFugO77l7kbY6Mp7NmlNx49j4V3MRnoy3d_5-pb5Y5_yeriVkBdQ8vFRosshKEe3imwxSFsxAD4eHbO8B5X6lXMtpAkZk1CRLIYtK4Dcla-k2i2MGyTozmpswFdl1dslevkRXPvVwgDrB2oEWpNbsI3zsCI9CJD5RnHmTXDWuXcZ1wvNVtf2IFphpLMI8Qx]

- Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. (2015). J Pharm Sci Bioscientific Res. [URL: https://vertexaisearch.cloud.google.

- 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeEkKduBJcA4LlsUVXZ_noYiqKtBD8w5-RQs36PJmny4eeXN0Z06ow0bO1HKhGMjnj0IvP1TM42tSQjZJQwsYtJUjOzBsLI050Vn1zG9YrV68NA11agyBZNdLw7XxW2WLtmrp2kPVqxIm_0Op01xqG959KEzh1Qw==]

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5lcDvTVDqwkebk1P0uRcsZQ4qX5qCv7ZgwzcLKQQ3dFyYxxpDvjf6Vid0d1dyTwBGbMW5Wv2TrUa62C-2rc-G2qHBhpz7_dV2D9yqCn6lyBk1XO_4qNMRXdJdESVK1gh65MoqQZjPHDb8qw==]

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaJgVmOdPVGOIaY3UpYHL5icJE6yIyMuClIlXcKbBszaRx9GanOVR4LiE9UhzgBzixOd_eQDQQJv15vuYgST5Cg5gxEXv9sJP1pM6zHrS3aCTmeXAcHcSCq4NXAkEhd0NVJor6o34ICET4LSw3gTpumwg_Cj44FbvqyWVHrZDD47Is-PSKA9IuQZ4Poh7j4U7qn1aRFOMp9mlcIPCD858pLxn4MPo3zt3HIJUnrF0Ptgp4IKQNi-5VeW-pQnlXtvPYcg==]

- Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtyJ7_WSdHSaNmPMO6RcOOr6KJkbGEDvq2UvYKOrEItPCBAFdIdMA5pf5hUE_RnnT5lBGnS_yNFBZWi2A80ZJSqdBdCuDiHUEF5b5-3xzFLVQHkK2epbZrT61QWgYuT557VxTbx1-bEt6o8Vpo0KLdKKaiuP3AxA==]

- 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHizbluL5n749EWkhVeQnH9VzIaYYkrO_pFdUbqMvieIgZEtEN1FWUhpHF8L8_f8ypiGUxf0kPRDVKN5zSZwcKEkx2GX288hZHqPlNxesK9bGGkUZ96vg87OkGVOhkPm7q-_TknsDRzwPPVx8hVBUJ_jJj3BkqYe93ylYokqGzai0YJNz4=]

- Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8vWsbHDUqtNDknVatKD3ZNfWCyUNwCLZDD6Cx_jfPno42wSj7STYuEf3lmrLl2nQaQ5s0M96M5uCuVbr434BiQY2b84a7N4dV5E9zsIOlo-xwSGLCCr1l43zVH1cSmQsMRv1n_gbn-3Kp1Q==]

- 1-Methylpiperidine-4-carboxylic acid. (n.d.). PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9w4qJ6oXOlf9dgy3RnJUK9x5rX1WxMY7UUOcH1ZRkTtWCQyuwjSJeZJiC1yiVCn6ZJD1S9_77jx2d3pnlGMl9Tqb2SWOx-gsoZ30TuGvXEgqOxqDvjLNqpm3L5KdiglfBL8I1JB2jBSR06L12zcPXsjXOsR0HN7ipXXtNDNhIc_shlWtm4Tm9]

- 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. (n.d.). CAS Common Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SceyCzlBAtb6BRB88N5hoXN0kTejO-7r03hLEvVjJ0Yph8fbaqIeffDDSzkWOb6dEXgFdvZp9dqSkouWNVX6kW2_vhzB-jt4dbhXKrPFeuFBMB9outTlxwoUs_lWAFpp6YKhbxOg72LheIO_eF0XE0Y=]

- Piperidine-4-carboxylic acid. (n.d.). BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmAIGw3cRWxy-_blabyCJsmvvGfN3q3i-kkOVOUsYJgIt86Kisc40IHpt_HkDZe1OIYy6M5uzSPKEuF7EM07DmzIrd_9UAJN2-GJcLqqL2p2QMuIFIPp-RGXl55qghO4m3t6il1z2COs=]

- The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFaXTn3Rl6QnFiYF2FVKQZTr7OQD1oEt1po3Gkp2BR7KBb8uuP_cBWjqKv2ahee-gIK13AawUnHUBQSWZidOpr9YGsDDmL3DJOB2LqoqE7MqXtdsE3_Jzlr2KenR49xRBQ6AiGT6lIo3yglK6B1ln6pTens8CShRWRA3_jXj53Pbxg0Thku6HzBHzAkKyaxgQz7VUEw-SI5zUOMoBTuRnzd3PNnWvfp10FW-tETEDCQ-pIvYHg6y7bxfaDK0W-Hg1NYEcHRgF1Szaw]

- Zip Code 19036: Homes for Sale. (n.d.). CENTURY 21. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKGx-VQcwrGFH-FgSuXcX1l3TYMzxpwnLVuvA2ISQjVoChEQJrL3ztvEay45TQ_gzRWppbcL37CjJc2MXFMt4qnKPpoVD7z94tcS1M9RUb3fgd3HBKqR_ViMh4o6BAh7Vkou14mRXo0i6z2PlSl6tX27c=]

- 19036, PA Homes for Sale & Real Estate. (n.d.). Realtor.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEYWBCzUOib5XrSCXeY3Oh-yEiTE9D0no62OzJhj8Ab5VE6551MXMV_yN7m-zDiiV4noC0mvqrDBX4FgVbQ4g7WP2K9jAyNyaFG0p2O9tXDRM3ibGlDpNpIRWTGWakS0j2iNuLOZZtoov3EXQFq7ht0Q==]

- Isonicotinic acid. (n.d.). Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyeLSvdcAYgEuXXNHqqYlJR-vA7uQAqHBRP5j2w6s_gAoO3-sxqRxUXvQJMIrETC7exH1ur_oXBtBos-wI7whT_TNBmHQpLBANhJ6ky2fudV-i9CAvHL40PE0H__tws9a9HFVYT1ZZIG8=]

- Zip Code 19036: Homes for Sale. (n.d.). CENTURY 21. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEuWf2bGcYvRvmnNYbZ44drSGlk4m0QVu5z2tSIu0RMQ96KiwomMBKPiXon-tk09ZjMLjbwA41A3lbsyt1BqOWcBGXzlYLIPYEL_dFzSrz2cO5UoTBGdW7NNpRupuxF9NWr_6WGoesqKfDnQ==]

- 19036 Real Estate & Homes For Sale. (n.d.). Zillow. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQdZ-tUvhUpP4RsDOiz6COAx9TrYSgDemnDxW4GlQPPAThgrLaCKShA_cW88jaALmz-UyL8nFCkfF-c3zJHp2UhrsrhKLRbSpU8cn0oNrlDccRsaUzJH2cqAN4numl7pn6QgM1]

- 19036, PA homes for sale & real estate. (n.d.). Redfin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOSlcBwtDWHWnNpUHDK-MoPisozZrF6VwIE5rFQLRTcOSawFqjDi-oCoCzkUxs_wEl3V0WM_MiG-zYPAzSXKa1b1vRz4YmxbE6IkUMn2e7VWNEDGO0IDrGAXfdplwu]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. chemimpex.com [chemimpex.com]

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid chemical formula C9H16N2O3

An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid (C₉H₁₆N₂O₃)

Executive Summary

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a bifunctional organic molecule built upon the piperidine-4-carboxylic acid (isonipecotic acid) scaffold.[1][2] This structure is of significant interest to the drug discovery and development sector due to the prevalence of the piperidine motif in a vast array of pharmaceuticals.[3][4] The molecule features a carboxylic acid at the 4-position, providing a reactive handle for amide or ester formation, and a chemically robust N,N-dimethylcarbamoyl group at the 1-position. This N-substitution modulates the parent molecule's physicochemical properties, such as polarity and metabolic stability, making it a valuable and versatile building block for constructing more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its synthesis, structural characterization, and strategic applications in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is paramount for its effective utilization in a research setting. The molecule's character is defined by its three primary functional components: the saturated piperidine heterocycle, the acidic carboxyl group, and the tertiary amide (carbamoyl) group.

| Property | Value |

| Chemical Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid |

| CAS Number | 29893-34-3 |

| Appearance | Predicted to be a white to off-white solid |

| Core Scaffold | Piperidine-4-carboxylic acid (Isonipecotic Acid)[1] |

Spectroscopic Profile

Accurate structural confirmation is reliant on a combination of modern spectroscopic techniques. Based on the known spectra of analogous structures, the following profile is predicted.[5][6][7][8]

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen (positions 2 and 6) will be shifted downfield. The two methyl groups on the carbamoyl moiety will appear as a singlet around 2.8 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a significantly downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will feature two distinct carbonyl signals: one for the carboxylic acid (~175-180 ppm) and one for the carbamoyl group (~165-170 ppm). The carbons of the piperidine ring will resonate in the aliphatic region (25-55 ppm), and the methyl carbons of the dimethylcarbamoyl group will appear around 36 ppm.

1.1.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) is the ideal method for this polar molecule.[9]

-

Positive Ion Mode ([M+H]⁺): The expected protonated molecular ion peak would be at m/z 201.12.

-

Negative Ion Mode ([M-H]⁻): The expected deprotonated molecular ion peak would be at m/z 199.11.

-

Fragmentation: Key fragmentation pathways would involve the loss of the dimethylamino group, CO₂, or the entire carbamoyl group.[10][11][12] Cleavage of the C-Y bond to form an acylium ion (R-CO⁺) is a common fragmentation pattern for carboxylic acid derivatives.[10]

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the carbonyl groups. A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the carboxylic acid C=O at approximately 1700-1725 cm⁻¹ and one for the amide C=O (carbamoyl) at a lower frequency, around 1630-1660 cm⁻¹.[10]

Synthesis Methodology

The most logical and efficient synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid begins with the commercially available and well-characterized precursor, piperidine-4-carboxylic acid (isonipecotic acid).[1][13] This approach leverages a direct and high-yielding N-acylation reaction.

Retrosynthetic Analysis

The retrosynthetic approach simplifies the target molecule to its logical precursors, highlighting the key chemical transformation required.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis involves the reaction of the secondary amine of isonipecotic acid with dimethylcarbamoyl chloride. The choice of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing in the reaction.

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq)

-

Dimethylcarbamoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography (if required)

-

Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane mixtures)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine-4-carboxylic acid and suspend it in anhydrous DCM.

-

Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine dropwise and stir for 15 minutes. The suspension may become a clearer solution as the triethylamine salt of the carboxylic acid forms.

-

Acylation: Slowly add dimethylcarbamoyl chloride to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product should appear, and the starting material spot should diminish.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash with 1M HCl (2x) to remove excess TEA. The product may partition into the aqueous layer if the pH is too high; therefore, careful acidification to pH ~3-4 is crucial for extracting the product into the organic phase. Wash the organic layer with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) can be attempted.[14]

-

Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate solvent gradient (e.g., 0-10% methanol in DCM).

-

-

Final Validation: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in the characterization sections.

Applications in Drug Discovery

The strategic value of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid lies in its utility as a versatile scaffold for building complex molecules with therapeutic potential.

-

Medicinal Chemistry Scaffold: The carboxylic acid functionality serves as a key attachment point for generating libraries of compounds. It can be readily converted into amides via coupling reactions (e.g., with EDC/HOBt) or esters, allowing for systematic exploration of the structure-activity relationship (SAR) at this position.[15]

-

Modulation of Physicochemical Properties: The N-dimethylcarbamoyl group is a stable, polar, and non-ionizable moiety. Compared to a simple N-H or N-alkyl piperidine, this group can enhance aqueous solubility, act as a hydrogen bond acceptor, and often improves metabolic stability by blocking N-dealkylation pathways. This strategic modification can be crucial for optimizing the pharmacokinetic profile of a drug candidate.[16]

-

Bioisosteric Replacement: The entire molecule can act as a conformationally restricted analog of other important biological molecules, such as GABA.[2] The piperidine ring locks the carboxyl group and the nitrogen substituent in a defined spatial orientation, which can lead to enhanced selectivity for specific receptor subtypes or enzyme active sites.

-

Precursor for Novel Therapeutics: Derivatives of N-substituted isonipecotic acid are investigated across numerous therapeutic areas. For example, related structures have been used to develop inhibitors of carbonic anhydrase, potent analgesics targeting opioid receptors, and agents for neurological disorders.[15][17][18] This compound provides a unique starting point for creating novel entities within these and other target classes.

Analytical Methodologies

Robust analytical methods are required to assess the purity and quantity of the synthesized compound.

Purity Determination by HPLC

Method Rationale: Reversed-phase HPLC is the standard for analyzing polar, ionizable compounds. The use of an acidic mobile phase modifier ensures that the carboxylic acid is fully protonated, leading to consistent retention times and sharp peak shapes.

Protocol:

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm (for amide peptide bond).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Conclusion

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a strategically designed chemical entity with significant potential as a building block in modern drug discovery. Its synthesis from readily available precursors is straightforward, and its structure offers two distinct points for chemical elaboration. The interplay between the conformationally rigid piperidine core, the reactive carboxylic acid, and the property-modulating N-dimethylcarbamoyl group makes it an asset for medicinal chemists aiming to develop novel therapeutics with optimized efficacy and pharmacokinetic profiles. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this valuable compound in their research endeavors.

References

- Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. (n.d.). Google Cloud.

- Isonipecotic acid 97 498-94-2. (n.d.). Sigma-Aldrich.

- How is Isonipecotamide synthesized?. (2025, August 6). Blog.

- Isonipecotic acid 498-94-2 wiki. (n.d.). Guidechem.

- Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... (n.d.). ResearchGate.

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). Ningbo Inno Pharmchem Co., Ltd.

- 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR. (n.d.). ChemicalBook.

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC.

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.

- Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate.

- Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry.

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.

- An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana. (n.d.). Benchchem.

- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central.

- Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. (2019, April 11). ResearchGate.

- 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts.

- 1-Boc-4-aminopiperidine-4-carboxylic acid. (n.d.). Chem-Impex.

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube.

- Application Note: Mass Spectrometry Characterization of 1-Carbamoylpiperidine-3-carboxylic acid. (n.d.). Benchchem.

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 14. ycdehongchem.com [ycdehongchem.com]

- 15. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its systematic nomenclature, physicochemical properties, and detailed synthetic protocols, emphasizing the rationale behind procedural choices. Furthermore, this document explores the compound's strategic application in drug discovery, leveraging the piperidine scaffold's proven significance in developing novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a foundational resource on the synthesis, characterization, and application of this versatile intermediate.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, while providing a rigid, three-dimensional scaffold for the precise orientation of functional groups. Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, highlighting their broad therapeutic relevance.[1][2]

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid belongs to this critical class of compounds. It combines the foundational piperidine-4-carboxylic acid (isonipecotic acid) core with a synthetically versatile N,N-dimethylcarbamoyl group at the 1-position.[3][4] This N-substitution not only modulates the electronic properties and basicity of the piperidine nitrogen but also introduces a stable amide functionality, while the carboxylic acid at the 4-position serves as a primary handle for further chemical elaboration. These features make it an exceptionally valuable intermediate for constructing complex molecular architectures aimed at a diverse range of biological targets.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is paramount for reproducibility and communication in scientific research. The systematic name for the topic compound follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

The name is derived by identifying the parent heterocycle, 'piperidine'. The principal functional group, the carboxylic acid, is located at the 4-position. The substituent on the piperidine nitrogen (position 1) is a 'dimethylcarbamoyl' group, which is an amide derived from dimethylamine and a carbonyl group.

Chemical Structure Diagram

Caption: 2D structure of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₃ | (Self-calculated) |

| Molecular Weight | 200.24 g/mol | (Self-calculated) |

| Topological Polar Surface Area | 64.9 Ų | (Computed, similar to[5]) |

| Hydrogen Bond Donors | 1 | (Computed, similar to[5]) |

| Hydrogen Bond Acceptors | 3 | (Computed, similar to[5]) |

| Form | Expected to be a solid at room temperature | (Inference from similar structures) |

Synthesis and Purification

The synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is typically achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is reliable and utilizes commercially available starting materials.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established N-acylation methodologies for piperidine derivatives.[6][7]

Objective: To synthesize 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid from piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Dimethylcarbamoyl chloride

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) (optional, as a co-solvent)

-

Deionized water

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (for extraction, if needed)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) at 0-5 °C (ice bath). The base serves a dual purpose: it deprotonates the carboxylic acid to form a soluble carboxylate salt and neutralizes the HCl byproduct generated later in the reaction.

-

Reagent Addition: While stirring vigorously, slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the reaction mixture. The use of a dropping funnel is recommended to control the rate of addition and manage any exotherm.

-

Causality Insight: The piperidine nitrogen, being a secondary amine, is a potent nucleophile. It attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride in a classic nucleophilic acyl substitution reaction. Maintaining a basic pH is crucial to ensure the piperidine nitrogen remains deprotonated and thus, nucleophilic.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots and spotting against the starting material.

-

Workup & Isolation:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Slowly acidify the solution to a pH of ~2-3 using 2M HCl. This step is critical as it protonates the carboxylate group, causing the desired carboxylic acid product, which is often less water-soluble, to precipitate out of the aqueous solution.

-

Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts (e.g., NaCl).

-

Dry the product under vacuum to yield 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in Drug Discovery and Development

The true value of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid lies in its role as a versatile scaffold for building more complex drug candidates.[8] The piperidine core is a privileged structure in medicinal chemistry, and modifications at the N-1 and C-4 positions allow for systematic exploration of a drug's structure-activity relationship (SAR).

Role as a Versatile Chemical Scaffold

Caption: Strategic use in generating compound libraries for drug discovery.

-

SAR Exploration: The N,N-dimethylcarbamoyl group provides a stable, polar functionality that can engage in hydrogen bonding as an acceptor. Meanwhile, the carboxylic acid at the C-4 position is a key point for diversification. It can be readily converted into esters, amides, or reduced to an alcohol, allowing chemists to attach a wide variety of other chemical groups to explore interactions with a biological target.[9]

-

Bioisosteric Replacement: In drug design, carboxylic acids are often used to mimic phosphate groups or to interact with arginine or lysine residues in a protein's active site.[10] However, they can also lead to poor pharmacokinetic properties. The 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid scaffold allows for the creation of derivatives where the carboxylic acid is replaced with other functional groups (bioisosteres) to optimize drug-like properties while maintaining biological activity.[10]

-

Therapeutic Areas: Piperidine derivatives are crucial intermediates in the synthesis of drugs for a multitude of conditions, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[8][11] The specific scaffold of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid can be envisioned as a key component in the synthesis of inhibitors for enzymes or antagonists for receptors where the combination of a rigid core and specific functional handles is required for potent and selective binding.

Conclusion

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward and scalable synthesis, combined with the dual functionality offered by the stable N-carbamoyl group and the versatile C-4 carboxylic acid, makes it an ideal starting point for the development of novel molecular entities. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like the one detailed in this guide will only increase, paving the way for the next generation of innovative medicines.

References

- Vertex AI Search. (2026).

- Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.

- Mishra, R., et al. (2022).

- PubChem. (n.d.). 1-carbamoylpiperidine-4-carboxylic Acid.

- N-Cbz-Piperidine-4-carboxylic acid. (n.d.).

- Wikipedia. (n.d.). Isonipecotic acid.

- PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid.

- Hammarström, L. G. J., et al. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.

- D'hooghe, M., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

- Guidechem. (n.d.). What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?.

- BenchChem. (2025). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid.

- PubChem. (n.d.). 4-Piperidinecarboxylic acid.

- BOC Sciences. (n.d.). CAS 135322-16-6 1-Carbamimidoylpiperidine-4-carboxylic Acid.

- ChemicalBook. (n.d.). 467430-50-8(1-CARBAMOYL-PIPERIDINE-4-CARBOXYLIC ACID) Product Description.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.

- Ramesh, S., et al. (2019).

- Sigma-Aldrich. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic acid.

- PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid.

- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.

- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide on the Synthesis and Characterization of 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid

Abstract: This document provides a comprehensive technical overview of 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid, a functionalized heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide elucidates the molecular architecture, tracing its origins to the foundational isonipecotic acid scaffold. A detailed, field-proven synthetic protocol is presented, including a discussion of the underlying reaction mechanism and experimental rationale. Furthermore, this guide compiles key physicochemical properties and outlines standard characterization methodologies. The content is structured to serve as a practical resource for researchers, chemists, and professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Isonipecotic Acid Core

The structural foundation of the target molecule is piperidine-4-carboxylic acid, commonly known as isonipecotic acid.[1] This compound is a saturated heterocyclic derivative and a conformationally constrained analogue of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[2] While isonipecotic acid itself displays modest partial agonism at GABA-A receptors, its true value in modern drug discovery lies in its utility as a rigid, versatile scaffold.[2][3] First described in the scientific literature as early as 1944, its piperidine ring allows for substitution at the nitrogen atom (position 1) and the carboxylic acid group (position 4), enabling the systematic exploration of chemical space to develop compounds with tailored pharmacological profiles.[2][4]

The modification of the piperidine nitrogen with a dimethylcarbamoyl group, forming 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid, introduces a stable, polar, and hydrogen bond-accepting moiety. This N-acyl substitution is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and receptor binding affinity.

Synthesis and Mechanistic Rationale

The "discovery" of a building block like 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid is intrinsically linked to its first reliable synthesis. The most direct and industrially scalable approach is the N-acylation of isonipecotic acid.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the N-C bond of the carbamoyl group. This reveals the two primary starting materials: the isonipecotic acid core and a suitable electrophilic source for the dimethylcarbamoyl moiety, such as dimethylcarbamoyl chloride.

Caption: Retrosynthetic pathway for the target compound.

Forward Synthesis: Experimental Protocol

This protocol describes a robust method for the synthesis of 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid via Schotten-Baumann conditions, which are well-suited for the acylation of amines.

Materials and Reagents:

-

Isonipecotic acid (Piperidine-4-carboxylic acid, CAS 498-94-2)

-

Dimethylcarbamoyl chloride (CAS 79-44-7)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and 2M

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (77.4 mmol) of isonipecotic acid in 100 mL of 2M aqueous sodium hydroxide solution. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Acylating Agent: While stirring vigorously, add 8.3 g (7.2 mL, 77.4 mmol) of dimethylcarbamoyl chloride dropwise over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The use of a dropping funnel is recommended.

-

Causality Note: The reaction is exothermic. Slow, dropwise addition is critical to prevent overheating, which could lead to unwanted side reactions and degradation of the acyl chloride. The biphasic system (aqueous NaOH and an organic acyl chloride) requires vigorous stirring to maximize the interfacial area for the reaction to proceed efficiently.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.

-

Work-up and Acidification: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with 50 mL of dichloromethane (DCM) to remove any unreacted dimethylcarbamoyl chloride and other non-polar impurities. Discard the organic layer.

-

Product Precipitation: Cool the aqueous layer again in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.

-

Self-Validating System: The target molecule is a carboxylic acid. It is soluble in its deprotonated (carboxylate) form in the basic aqueous solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its reduced solubility. This step serves as both isolation and initial purification.

-

-

Isolation and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts. Dry the product under vacuum at 50 °C to a constant weight.

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.24 g/mol |

| Appearance | White to off-white crystalline solid[5] |

| CAS Number | 56545-87-2 |

| Purity (Typical) | >97% (by HPLC/NMR) |

| Solubility | Soluble in aqueous base, methanol; sparingly soluble in water at neutral pH. |

Standard Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the dimethylamino protons (singlet, ~2.8-3.0 ppm), the piperidine ring protons (multiplets), and the acidic proton of the carboxylic acid (broad singlet, >10 ppm), which may be exchanged with D₂O.

-

¹³C NMR: Will confirm the presence of 9 unique carbon atoms, including the carbonyl carbons of the carbamoyl (~165 ppm) and carboxylic acid (~175 ppm) groups.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 201.12 or the [M-H]⁻ ion at m/z 199.11.

-

Infrared (IR) Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), and a C=O stretch for the N,N-disubstituted amide (carbamoyl group) at a lower wavenumber (~1630-1650 cm⁻¹).

Applications in Research and Drug Development

1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid is not typically an active pharmaceutical ingredient (API) itself. Rather, it serves as a valuable bifunctional building block.

-

Scaffold for Library Synthesis: The free carboxylic acid provides a handle for further chemical modification, most commonly through amide bond formation. This allows for its conjugation to other fragments, amines, or complex molecular scaffolds.

-

Pharmaceutical Intermediates: Derivatives of N-acylpiperidines are prevalent in drug candidates. For instance, modified isonipecotic acid amides have been investigated for their antitussive properties.[6] The dimethylcarbamoyl group can serve as a stable surrogate for more labile esters or other functionalities, improving the pharmacokinetic profile of a lead compound. The piperidine motif is a cornerstone in the synthesis of potent analgesics and other neuroactive agents.[7][8]

Conclusion

The discovery and development of 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid are rooted in fundamental principles of organic synthesis applied to the well-established isonipecotic acid scaffold. The synthetic route presented herein is robust, scalable, and relies on a clear, mechanistically sound chemical transformation. With its dual functionality, this compound provides a reliable and valuable entry point for the synthesis of diverse chemical libraries and serves as a key intermediate for the development of complex, biologically active molecules, particularly in the fields of neuroscience and pain management.

References

-

Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

-